molecular formula C28H25ClN2O4 B11126905 7-Chloro-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126905
M. Wt: 489.0 g/mol
InChI Key: YMPHTHOGOVFYDL-UHFFFAOYSA-N
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Description

7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno[2,3-c]pyrrole core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include the formation of the chromeno[2,3-c]pyrrole core and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of Substituents: The substituents such as the 7-chloro, 3-(3-methylbutoxy)phenyl, and 4-methylpyridin-2-yl groups can be introduced through various organic reactions including halogenation, alkylation, and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (e.g., amines, alkoxides) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigating its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.

    Chromene Derivatives: Compounds with a chromene core, known for their pharmacological properties.

    Pyrrole Derivatives: Compounds with a pyrrole ring, which are important in medicinal chemistry.

Uniqueness

7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of substituents and the fused chromeno[2,3-c]pyrrole core. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H25ClN2O4

Molecular Weight

489.0 g/mol

IUPAC Name

7-chloro-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25ClN2O4/c1-16(2)10-12-34-20-6-4-5-18(14-20)25-24-26(32)21-15-19(29)7-8-22(21)35-27(24)28(33)31(25)23-13-17(3)9-11-30-23/h4-9,11,13-16,25H,10,12H2,1-3H3

InChI Key

YMPHTHOGOVFYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OCCC(C)C

Origin of Product

United States

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